molecular formula C14H12O6S B2927306 3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid CAS No. 1990118-40-5

3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid

Cat. No.: B2927306
CAS No.: 1990118-40-5
M. Wt: 308.3
InChI Key: GVTFLLGMPLLSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid is a versatile chemical compound widely used in scientific research. Its applications range from drug synthesis to material science, making it an invaluable tool for scientists exploring new frontiers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid typically involves the reaction of 3-methoxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace the phenylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid is extensively used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • 4-[(Phenylsulfonyl)oxy]benzoic acid
  • 3-Methoxy-4-hydroxybenzoic acid

Comparison: 3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical properties. Compared to 3-methoxybenzoic acid, it has enhanced reactivity in substitution reactions. Compared to 4-[(phenylsulfonyl)oxy]benzoic acid, it offers additional sites for chemical modification due to the methoxy group.

Properties

IUPAC Name

4-(benzenesulfonyloxy)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S/c1-19-13-9-10(14(15)16)7-8-12(13)20-21(17,18)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTFLLGMPLLSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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